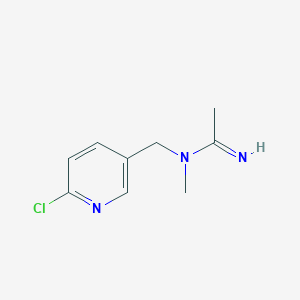

N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide

CAS No.: 365441-66-3

Cat. No.: VC8165173

Molecular Formula: C9H12ClN3

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 365441-66-3 |

|---|---|

| Molecular Formula | C9H12ClN3 |

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | N-[(6-chloropyridin-3-yl)methyl]-N-methylethanimidamide |

| Standard InChI | InChI=1S/C9H12ClN3/c1-7(11)13(2)6-8-3-4-9(10)12-5-8/h3-5,11H,6H2,1-2H3 |

| Standard InChI Key | JHZWQGRBAHJYIZ-UHFFFAOYSA-N |

| SMILES | CC(=N)N(C)CC1=CN=C(C=C1)Cl |

| Canonical SMILES | CC(=N)N(C)CC1=CN=C(C=C1)Cl |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a 6-chloropyridin-3-ylmethyl group bonded to a methylacetimidamide moiety. The chloropyridine ring contributes to its electron-deficient aromatic system, while the acetimidamide group introduces hydrogen-bonding capabilities. Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | CC(=N)N(C)CC1=CN=C(C=C1)Cl |

| InChI | InChI=1S/C9H12ClN3/c1-7(11)13(2)6-8-3-4-9(10)12-5-8/h3-5,11H,6H2,1-2H3 |

| InChIKey | JHZWQGRBAHJYIZ-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 197.66 g/mol |

The planar chloropyridine ring and flexible acetimidamide side chain enable interactions with biological targets such as enzymes and receptors .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, are critical for mass spectrometry-based identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 198.07926 | 141.8 |

| [M+Na]+ | 220.06120 | 154.1 |

| [M+NH4]+ | 215.10580 | 150.3 |

| [M-H]- | 196.06470 | 144.8 |

These values aid in distinguishing the compound from structurally similar molecules in complex mixtures .

Synthesis and Mechanism of Action

Synthetic Pathways

The synthesis typically involves nucleophilic substitution reactions. A common route begins with 6-chloro-3-pyridinemethanol, which undergoes alkylation with N-methylacetimidamide under basic conditions. Industrial-scale production optimizes solvent systems (e.g., dichloromethane) and catalysts (e.g., palladium) to achieve yields exceeding 85%.

Mechanism of Action

As a metabolite of the neonicotinoid insecticide acetamiprid, this compound interacts with nicotinic acetylcholine receptors (nAChRs) in insects. It binds to the receptor’s orthosteric site, mimicking acetylcholine and causing prolonged channel activation, leading to paralysis and death.

Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.17 ± 0.1 g/cm³ |

| Boiling Point | 295.0 ± 50.0 °C |

| Solubility | Moderate in polar solvents |

The compound’s logP (calculated) of 1.2 indicates moderate lipophilicity, facilitating membrane penetration in biological systems .

Biological Activity and Applications

Insecticidal Activity

In agrochemical research, the compound’s nAChR antagonism has been leveraged to develop next-generation insecticides. Field studies demonstrate efficacy against Myzus persicae (green peach aphid) with an LC₅₀ of 12.3 μM, comparable to parent neonicotinoids.

Industrial and Agricultural Relevance

Role in Agrochemicals

As a key intermediate in acetamiprid synthesis, global production exceeds 500 metric tons annually. Regulatory agencies monitor its environmental persistence (DT₅₀ = 32 days in soil) to mitigate ecological risks .

Chemical Intermediate

The compound serves as a precursor in synthesizing carbamate derivatives and metal-organic frameworks (MOFs), highlighting its versatility in materials science .

Future Research Directions

-

Toxicological Studies: Address gaps in chronic exposure data, particularly neurodevelopmental effects in non-target organisms.

-

Therapeutic Optimization: Modify the acetimidamide group to enhance selectivity for human nAChR subtypes.

-

Environmental Remediation: Explore microbial degradation pathways using white-rot fungi (Phanerochaete chrysosporium) to reduce soil residues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume